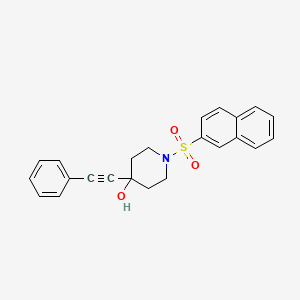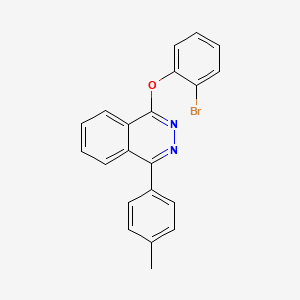
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring. This compound features a bromophenoxy group and a methylphenyl group attached to the phthalazine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.
Introduction of the bromophenoxy group: This step may involve nucleophilic substitution reactions where a bromophenol derivative reacts with the phthalazine core.
Attachment of the methylphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions using suitable reagents like methylphenyl halides and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine oxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine may have several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenoxy)-4-(4-methylphenyl)phthalazine: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenoxy)-4-phenylphthalazine: Lacks the methyl group on the phenyl ring.
1-(2-Bromophenoxy)-4-(4-ethylphenyl)phthalazine: Contains an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is unique due to the specific combination of bromophenoxy and methylphenyl groups attached to the phthalazine core. This unique structure may result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
652969-95-4 |
|---|---|
Molecular Formula |
C21H15BrN2O |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-(2-bromophenoxy)-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C21H15BrN2O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(24-23-20)25-19-9-5-4-8-18(19)22/h2-13H,1H3 |
InChI Key |
YGSPWAGKQXKTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


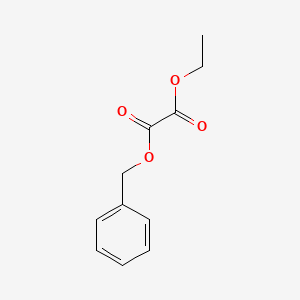
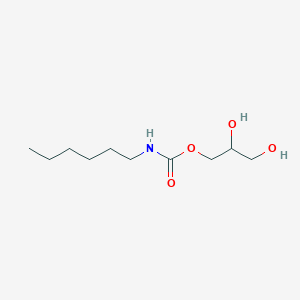
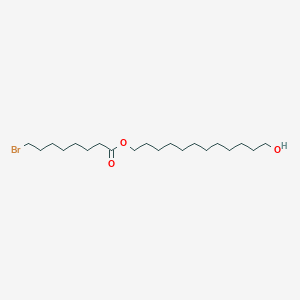
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)


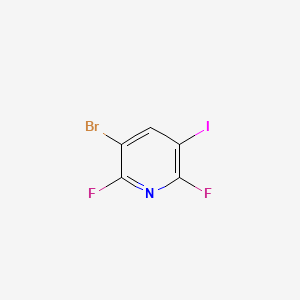
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

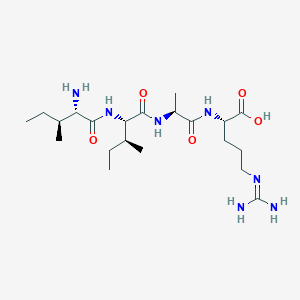
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
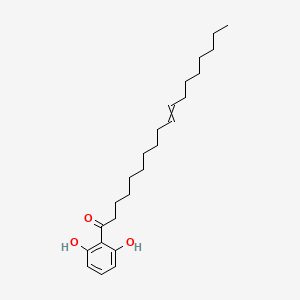
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
